2,11-dimethyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
Description
2,11-Dimethyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a structurally complex heterocyclic compound characterized by a benzoxadiazocine core fused with a bicyclic system. Key functional groups include a nitro (-NO₂) substituent at position 8, a 2-(trifluoromethyl)phenyl group at position 3, and a thione (-C=S) moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group contributes to electronic polarization.
Properties
IUPAC Name |
9,13-dimethyl-4-nitro-10-[2-(trifluoromethyl)phenyl]-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c1-10-16-12-9-11(25(26)27)7-8-15(12)28-18(10,2)24(17(29)23-16)14-6-4-3-5-13(14)19(20,21)22/h3-10,16H,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWAIRBJADEMBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=C(C=CC(=C3)[N+](=O)[O-])OC1(N(C(=S)N2)C4=CC=CC=C4C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,11-Dimethyl-8-nitro-3-(2-(trifluoromethyl)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a complex organic compound with significant potential in medicinal chemistry. The presence of functional groups such as the nitro and trifluoromethyl groups enhances its reactivity and biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and potential applications in drug development.
Chemical Structure and Properties
The compound features a unique structure that combines various functional groups which contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 393.39 g/mol.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit antimicrobial properties. For instance, derivatives containing nitro and trifluoromethyl groups have shown significant antibacterial activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Structure Features | MIC (µg/mL) | Target Bacteria |
|---|---|---|---|
| Compound A | Nitro group | 32 | Bacillus cereus |
| Compound B | Trifluoromethyl group | 128 | Micrococcus luteus |
| 2,11-Dimethyl-8-nitro... | Nitro + Trifluoromethyl | TBD | TBD |
Note: MIC values are indicative and require further validation for the specific compound .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Bacterial Growth : Similar compounds have been shown to disrupt bacterial cell wall synthesis or function by targeting essential enzymes.
- Reactive Oxygen Species (ROS) Generation : The presence of nitro groups can lead to the generation of ROS, which may contribute to bacterial cell death.
- Interference with Metabolic Pathways : Functional groups can interact with metabolic enzymes, altering bacterial metabolism.
Case Studies
- Antibacterial Efficacy : In studies involving similar compounds with nitro and trifluoromethyl substitutions, significant antibacterial activity was observed against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. These studies suggest that the compound could serve as a template for developing new antibiotics.
- Cytotoxicity Assessments : Preliminary cytotoxicity assessments indicate that while some derivatives exhibit potent antibacterial properties, they also need to be evaluated for cytotoxic effects on human cells to ensure safety for therapeutic use.
Future Directions
Further research is essential to explore the full spectrum of biological activities associated with this compound. Key areas for future investigation include:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound.
- Structure-Activity Relationship (SAR) Analysis : To identify which structural modifications enhance antibacterial efficacy while minimizing toxicity.
- Broader Spectrum Testing : Evaluating efficacy against a wider array of pathogens including resistant strains.
Comparison with Similar Compounds
Table 1. Structural Comparison
Physicochemical and Computational Similarity
- Lipophilicity: The trifluoromethyl group increases logP compared to non-halogenated analogs, enhancing membrane permeability .
- Tanimoto Similarity : Using fingerprint-based metrics (e.g., MACCS or Morgan fingerprints), the target compound may show <50% similarity to simpler thiones due to its fused core and substituent complexity .
Table 3. Computational Similarity Metrics
| Compound Pair | Tanimoto Coefficient (MACCS) | Dice Index (Morgan) |
|---|---|---|
| Target vs. 4-Methyl-benzoxazine-3-thione | ~0.35 | ~0.40 |
| Target vs. 5-(4-Sulfonylphenyl)-triazole-thione | ~0.28 | ~0.32 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
